

An In-depth Technical Guide to the Sodium-Oxygen (Na-O) Phase Diagram

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium monoxide*

Cat. No.: *B227187*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The sodium-oxygen (Na-O) system is of significant scientific and industrial interest, particularly due to its central role in the development of next-generation energy storage systems like Na-O₂ batteries. Understanding the phase diagram, thermodynamic stability, and reaction pathways of sodium oxides is critical for controlling the synthesis of desired phases and for optimizing the performance and reversibility of these electrochemical devices. This technical guide provides a comprehensive overview of the Na-O phase diagram, detailing the properties of the stable oxide phases—sodium oxide (Na₂O), sodium peroxide (Na₂O₂), and sodium superoxide (NaO₂). It summarizes key quantitative data, outlines detailed experimental protocols for synthesis and characterization, and presents logical diagrams to illustrate phase relationships and experimental workflows.

Introduction to the Sodium-Oxygen System

The binary system of sodium and oxygen is characterized by three primary stable compounds: sodium oxide (Na₂O), sodium peroxide (Na₂O₂), and sodium superoxide (NaO₂).^[1] The formation and stability of these phases are highly dependent on temperature and oxygen partial pressure (P(O₂)). While Na₂O₂ is the most thermodynamically favored phase under standard conditions (300 K, 1 atm), NaO₂ can be stabilized at higher oxygen pressures or at the nanoscale due to its lower surface energy.^[1] This nanoscale stabilization is particularly relevant for the nucleation and growth processes that occur during the discharge of Na-O₂.

batteries.[1][2][3] The Na-O system is fundamental to various applications, from glass and ceramics manufacturing where Na_2O acts as a fluxing agent, to advanced battery chemistries.[4][5][6]

Stable Phases of the Sodium-Oxygen System

Sodium Oxide (Na_2O)

Sodium oxide is a white crystalline solid that is the base anhydride of sodium hydroxide.[4][6] It reacts vigorously and exothermically with water to form NaOH .[4][7] Na_2O crystallizes in the antifluorite cubic structure, where Na^+ ions are tetrahedrally coordinated to four O^{2-} ions, and each O^{2-} ion is cubically coordinated to eight Na^+ ions.[4][5][8] It has a high melting point of 1132 °C and sublimes at 1275 °C.[5][7]

Sodium Peroxide (Na_2O_2)

Sodium peroxide is a pale yellow solid that is a powerful oxidizing agent.[9][10] It is the product of burning sodium in an excess of oxygen.[10][11] Na_2O_2 is stable in dry air but reacts readily with water and carbon dioxide.[9] At room temperature, it has a hexagonal crystal structure (α - Na_2O_2), which undergoes a phase transition to a tetragonal structure (β - Na_2O_2) above 400 °C.[12] It melts with decomposition at approximately 460 °C.[9][10]

Sodium Superoxide (NaO_2)

Sodium superoxide is a yellow-orange solid containing the superoxide anion (O_2^-).[13] It is a key intermediate in the oxidation of sodium and the primary discharge product in many Na-O₂ batteries.[13][14] NaO_2 melts at 552 °C and is a strong oxidizing agent that decomposes violently above 250 °C.[14] It is typically prepared by reacting sodium peroxide with oxygen at high pressures and temperatures.[13][14][15]

The Na-O Phase Diagram: A Relational Overview

The stability of the different sodium oxides is dictated by temperature and oxygen partial pressure. A simplified representation of these relationships is crucial for predicting the outcome of synthesis reactions and understanding electrochemical processes.

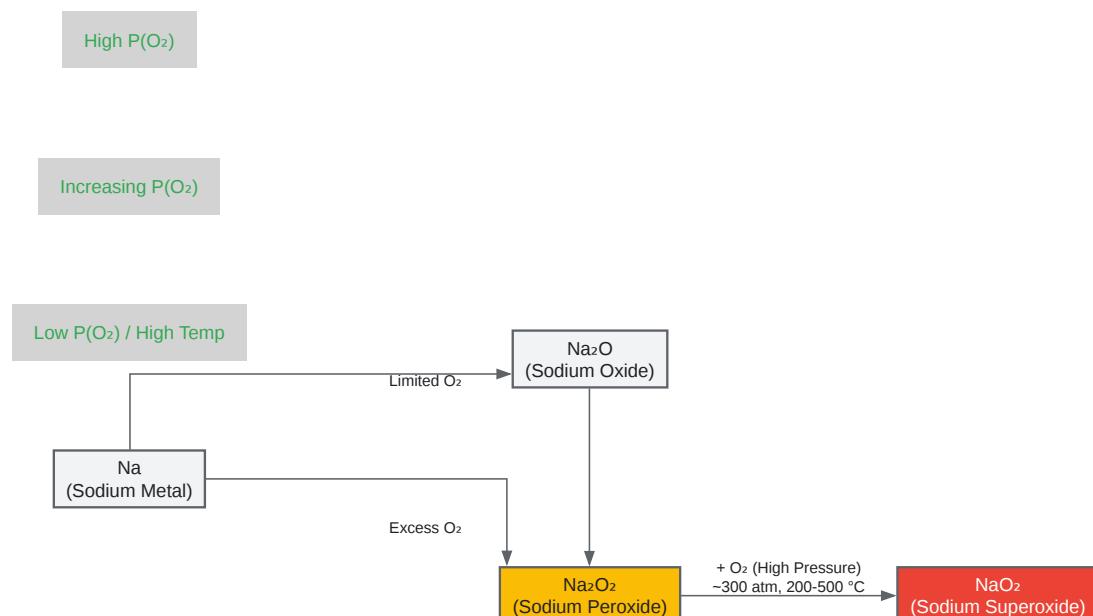


Figure 1: Logical Relationships in the Na-O System

[Click to download full resolution via product page](#)

Figure 1: Logical relationships in the Na-O system.

A computational study by Kang et al. (2014) shows that Na₂O₂ is the thermodynamically favored bulk phase at standard conditions (1 atm O₂ and 300 K).[1] Sodium superoxide (NaO₂) becomes stable at 300 K only at oxygen partial pressures higher than 8.5 atm.[1] Sodium oxide (Na₂O) is generally not stable under these conditions.[1]

Quantitative Data Summary

The physical, thermodynamic, and crystallographic properties of the stable sodium oxides are summarized below for easy comparison.

Table 1: Physical and Thermodynamic Properties of Sodium Oxides

Property	Sodium Oxide (Na ₂ O)	Sodium Peroxide (Na ₂ O ₂)	Sodium Superoxide (NaO ₂)
Formula	Na ₂ O	Na ₂ O ₂	NaO ₂
Molar Mass (g/mol)	61.98[6]	77.98[10]	54.99[14]
Appearance	White solid[4][6]	Pale yellow solid[9] [10]	Yellow-orange solid[13]
Density (g/cm ³)	2.27[6][16]	2.805[10]	2.2[14]
Melting Point (°C)	1132[5][6][7]	460 (decomposes)[9] [10]	551.7[13]
Sublimation/Boiling Point (°C)	1275 (sublimes)[5][7]	657 (decomposes)[10]	Decomposes[13]
Std. Enthalpy of Formation (ΔfH° ₂₉₈ , kJ/mol)	-414.82 to -416[5][17]	-515[10]	-260.2[13]

Table 2: Crystallographic Data of Sodium Oxides

Phase	Crystal System	Space Group	Lattice Parameters (Å)	Notes
Na ₂ O	Cubic	Fm-3m (No. 225) [5]	a = 5.56[16]	Antifluorite structure.[4][5][8]
α-Na ₂ O ₂	Hexagonal	P-62m (No. 189) [12][18]	a=6.22, c=4.45	Stable at room temperature.
β-Na ₂ O ₂	Tetragonal	I4 ₁ /acd (No. 142) [12]	-	Forms above 400 °C.[12]
Na ₂ O ₂ ·8H ₂ O	Monoclinic	C2/c[19]	a=14.335, b=6.461, c=11.432, β=118.28°	Octahydrate form.[10][19]
NaO ₂	Cubic	Fm-3m	-	NaCl-type structure.[15]

Experimental Methodologies

The synthesis and characterization of sodium oxides require careful control of atmospheric conditions due to their high reactivity with moisture and carbon dioxide.

General Experimental Workflow

A typical process for producing and verifying a specific sodium oxide phase involves synthesis in a controlled environment, followed by structural and thermal analysis.

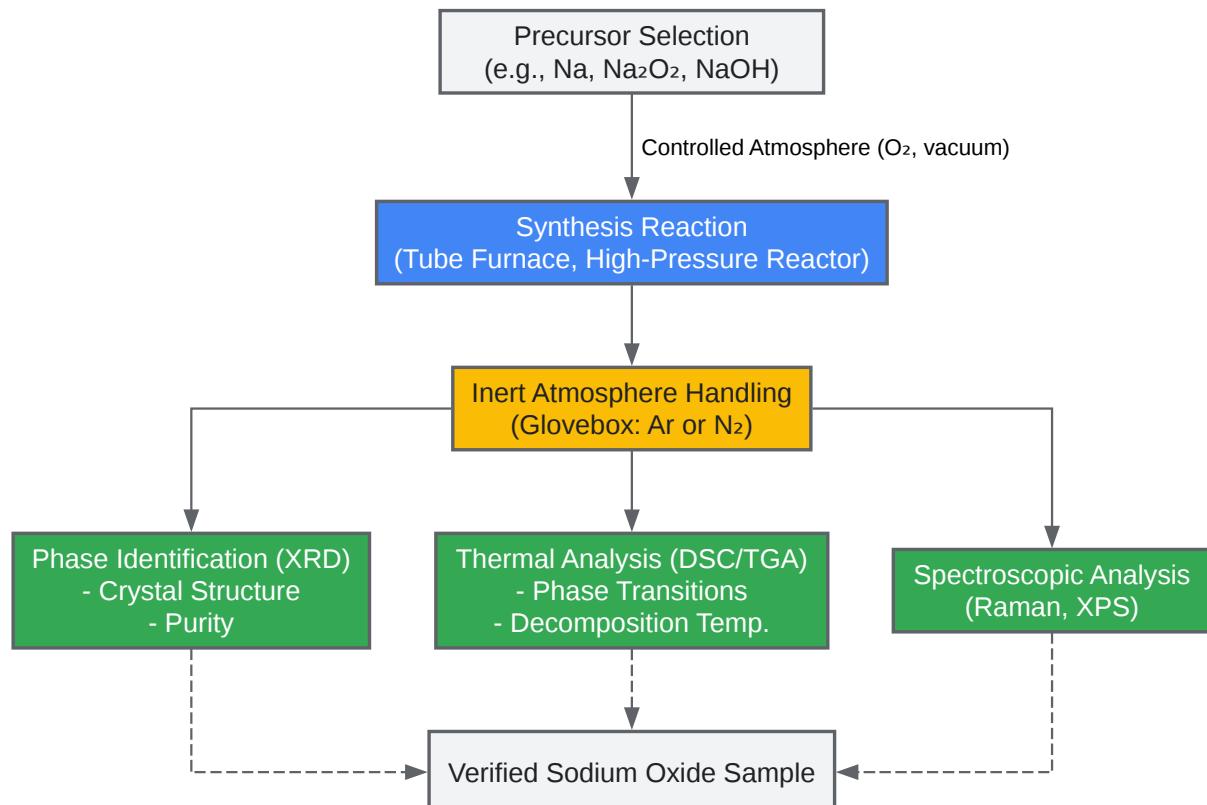


Figure 2: General experimental workflow.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow.

Synthesis Protocols

5.2.1 Synthesis of Sodium Oxide (Na₂O)

- Method 1: Reaction of Sodium with Sodium Hydroxide. This method involves reacting metallic sodium with sodium hydroxide in an inert atmosphere.[\[4\]](#)

- Protocol:
 - Place sodium hydroxide (NaOH) pellets in a reaction vessel (e.g., a nickel crucible).
 - Add metallic sodium (Na) in a stoichiometric amount (2:2 molar ratio). An excess of sodium may be used to account for any water contamination in the NaOH.[4]
 - Heat the mixture under an inert atmosphere (e.g., argon) to initiate the reaction: $2 \text{NaOH} + 2 \text{Na} \rightarrow 2 \text{Na}_2\text{O} + \text{H}_2$.
 - After the reaction is complete, any excess sodium can be removed by distillation.[4]
- Method 2: Thermal Decomposition. Sodium carbonate can be calcined at high temperatures (800-1000 °C) to produce Na₂O, though this is a slow process.[7] A lower temperature route involves the thermal decomposition of sodium ascorbate, which begins at 218 °C.[7] The resulting product must be cooled in a completely dry, inert environment to prevent immediate reaction with atmospheric moisture and CO₂.[7]

5.2.2 Synthesis of Sodium Peroxide (Na₂O₂)

- Method: Direct Oxidation of Sodium. This is the primary industrial method.
 - Protocol:
 - Place clean, metallic sodium in a reaction chamber.
 - Heat the sodium to its melting point (97.8 °C) and beyond.
 - Pass a stream of dry, CO₂-free air or pure oxygen over the molten sodium. The reaction is exothermic.
 - The reaction proceeds in two stages: first forming Na₂O, and then oxidizing further to Na₂O₂ with excess oxygen: $4 \text{Na} + \text{O}_2 \rightarrow 2 \text{Na}_2\text{O}$, followed by $2 \text{Na}_2\text{O} + \text{O}_2 \rightarrow 2 \text{Na}_2\text{O}_2$.
 - The final product is a yellowish solid.[10]

5.2.3 Synthesis of Sodium Superoxide (NaO₂)

- Method 1: High-Pressure Oxidation of Peroxide. This is the most reliable laboratory method for producing pure NaO_2 .[\[15\]](#)[\[20\]](#)
 - Protocol:
 - Place high-purity sodium peroxide (Na_2O_2) in a high-pressure reactor (autoclave).
 - Pressurize the reactor with pure oxygen to pressures between 50 and 300 atm.[\[14\]](#)[\[15\]](#)
 - Heat the reactor to temperatures between 350 and 500 °C.[\[14\]](#)[\[15\]](#)
 - Maintain these conditions for a prolonged period (e.g., 100 hours) to ensure complete conversion: $\text{Na}_2\text{O}_2 + \text{O}_2 \rightarrow 2 \text{NaO}_2$.[\[21\]](#)
 - Cool the reactor slowly and handle the resulting NaO_2 product under a strictly inert atmosphere.[\[15\]](#)
- Method 2: Oxygenation in Liquid Ammonia. This cryogenic method can yield high-purity material but requires specialized equipment.[\[13\]](#)[\[15\]](#)
 - Protocol:
 - Dissolve metallic sodium in anhydrous liquid ammonia at approximately -50 °C under an inert atmosphere.[\[15\]](#)
 - Slowly bubble pure, dry oxygen gas through the solution.
 - Meticulously control the temperature and oxygen flow rate to prevent the formation of peroxide side products.[\[15\]](#) The reaction is: $\text{Na}(\text{in NH}_3) + \text{O}_2 \rightarrow \text{NaO}_2$.[\[15\]](#)

Key Characterization Techniques

- X-ray Diffraction (XRD): XRD is the primary technique used to identify the crystalline phases present in a sample. By comparing the diffraction pattern to known standards, one can confirm the synthesis of the desired sodium oxide (Na_2O , Na_2O_2 , or NaO_2) and assess its purity.[\[12\]](#)

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC is used to measure heat flow associated with thermal transitions. It is essential for determining melting points, decomposition temperatures, and phase transition temperatures, such as the α -to- β transition in Na_2O_2 .^{[12][22][23]} TGA measures changes in mass as a function of temperature, providing information on decomposition reactions that release oxygen.
- Raman Spectroscopy: This technique is valuable for identifying the specific oxygen-oxygen bonds in peroxide (O_2^{2-}) and superoxide (O_2^-) anions, helping to distinguish between Na_2O_2 and NaO_2 phases, which is particularly useful for analyzing the discharge products in Na-O_2 batteries.^[24]

Conclusion

The sodium-oxygen system, while seemingly simple, exhibits a rich phase behavior governed by temperature and oxygen pressure. The three primary oxides— Na_2O , Na_2O_2 , and NaO_2 —each possess distinct crystal structures and thermodynamic stabilities. A thorough understanding of the Na-O phase diagram and the experimental protocols required to synthesize and characterize these compounds is paramount for their application in diverse fields, from established industries like ceramics to the cutting-edge research of high-density energy storage. The ability to selectively form NaO_2 at the nanoscale, despite Na_2O_2 being the bulk stable phase, underscores the importance of considering surface energy and kinetics in addition to bulk thermodynamics, a key insight for the future design of reversible Na-O_2 batteries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. terpconnect.umd.edu [terpconnect.umd.edu]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Site is undergoing maintenance [innovations-report.com]

- 4. Sodium oxide - Wikipedia [en.wikipedia.org]
- 5. webqc.org [webqc.org]
- 6. Sodium Oxide (Na₂O) - Formula, Structure, Properties, Uses, Dangers, Practice Problems - GeeksforGeeks [geeksforgeeks.org]
- 7. Sodium oxide - Sciencemadness Wiki [sciencemadness.org]
- 8. echemi.com [echemi.com]
- 9. Sodium peroxide | 1313-60-6 [chemicalbook.com]
- 10. Sodium peroxide - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sodium superoxide - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. webqc.org [webqc.org]
- 16. Sodium oxide | 1313-59-3 [chemicalbook.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.primaryinfo.com [m.primaryinfo.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Sodium-Oxygen (Na-O) Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b227187#phase-diagram-of-the-sodium-oxygen-system>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com